1-(2-Phenylethyl)piperidine-4-carboxamide
Description
Significance of Piperidine (B6355638) Core Structures in Synthetic Chemistry and Molecular Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active compounds. ijnrd.orgnih.gov Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in multiple positions, allowing for the precise spatial arrangement of substituents. This feature is critical in molecular design for optimizing interactions with biological targets. nih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubnih.gov
The synthetic accessibility and chemical stability of the piperidine core make it a cornerstone in drug discovery. researchgate.net The saturated, sp3-hybridized nature of the ring allows it to adopt well-defined chair and boat conformations, which can be crucial for receptor binding and biological activity. encyclopedia.pub Chemists exploit this conformational preference to design molecules with high specificity and reduced off-target effects. The nitrogen atom within the ring can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability. nih.gov The widespread application of this core structure underscores its fundamental importance in the synthesis of complex molecular targets. mdpi.com
Table 1: Examples of Pharmaceuticals Incorporating a Piperidine Core
| Drug Name | Therapeutic Class |
|---|---|
| Donepezil | Alzheimer's Disease Therapy ijnrd.orgnih.gov |
| Fentanyl | Opioid Analgesic nih.gov |
| Haloperidol | Antipsychotic nih.gov |
| Methylphenidate | ADHD Treatment |
| Risperidone | Antipsychotic |
| Voglibose | Anti-diabetic ijnrd.org |
Overview of the 1-(2-Phenylethyl)piperidine-4-carboxamide Moiety as a Foundational Research Target
The this compound moiety serves as a key foundational target in synthetic research, primarily as a versatile intermediate for constructing more complex molecules. The scaffold itself combines the conformationally defined piperidine ring with a phenylethyl group at the nitrogen atom and a carboxamide group at the 4-position. This arrangement provides multiple points for chemical modification.
Research has demonstrated the utility of closely related structures as precursors in the synthesis of potent bioactive compounds. For instance, the related ketone, 1-(2-phenylethyl)piperidine-4-one, is a well-established starting material in the synthesis of potent analgesics like fentanyl and its analogs. nih.gov The synthesis of carfentanil, a highly potent fentanyl analog, also utilizes a 1-(2-phenylethyl)piperidine intermediate. nih.gov
Table 2: Key Structural Components and Their Significance
| Structural Component | Significance in Molecular Design |
|---|---|
| Piperidine Ring | Provides a stable, conformationally defined scaffold. nih.gov |
| 1-(2-Phenylethyl) Group | Introduces lipophilicity and potential for π-stacking interactions. nih.gov |
| 4-Carboxamide Group | Acts as a hydrogen bond donor and acceptor; serves as a key point for further chemical elaboration. researchgate.net |
Contextualization within Nitrogen Heterocycle Chemistry and Related Derivatives
Nitrogen heterocycles are fundamental building blocks in organic and medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs. researchgate.net An analysis of FDA-approved small-molecule drugs highlights the increasing prevalence of these structures, with 82% of drugs approved between 2013 and 2023 containing at least one nitrogen heterocycle. arizona.edu Among these, six-membered rings like piperidine are exceptionally common. arizona.edu
The this compound scaffold fits squarely within this important class of compounds. Its structure is a clear example of how a simple heterocyclic core—piperidine—can be strategically decorated with functional groups to create molecules with diverse properties. The nitrogen atom in the piperidine ring is a key feature, imparting basicity and serving as an attachment point for various substituents, in this case, the phenylethyl group. nih.gov
The study of derivatives of this scaffold contributes to the broader field of nitrogen heterocycle chemistry by expanding the synthetic toolbox and exploring new chemical space. For example, modifications to the carboxamide group can lead to a wide array of amides, esters, and other functional groups. researchgate.net Similarly, substitutions on the phenyl ring of the phenylethyl moiety can modulate electronic and steric properties. This derivatization potential makes the this compound scaffold a valuable platform for developing new compounds and understanding the structure-property relationships that govern the behavior of nitrogen heterocycles. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQQQVQLFPZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of 1 2 Phenylethyl Piperidine 4 Carboxamide
Preparation of Key Piperidine (B6355638) Precursors
The cornerstone of synthesizing the target compound is the efficient preparation of 1-(2-phenylethyl)piperidine intermediates, primarily the 4-oxo derivative.
Synthesis of 1-(2-Phenylethyl)piperidine-4-one and Related Derivatives
A prevalent and historically significant method for the synthesis of 1-(2-phenylethyl)piperidine-4-one is the Dieckmann condensation. This intramolecular cyclization of a diester is a robust method for forming the piperidone ring. The typical sequence commences with the condensation of phenethylamine (B48288) with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate, to form a diester intermediate. This intermediate then undergoes an intramolecular cyclization reaction in the presence of a base, like sodium methoxide, to yield the β-ketoester, which upon hydrolysis and decarboxylation, affords the desired 1-(2-phenylethyl)piperidine-4-one. nih.govgoogle.com
An alternative approach involves the direct N-alkylation of a pre-existing 4-piperidone (B1582916) ring. This method offers a more convergent route where 4-piperidone is reacted with a phenylethyl halide, such as phenethyl bromide, under basic conditions. The use of a phase transfer catalyst can facilitate this reaction in a biphasic system. wikipedia.org
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenethylamine, Methyl Acrylate | 1) Condensation; 2) NaOMe (Dieckmann Cyclization); 3) Hydrolysis & Decarboxylation | 1-(2-Phenylethyl)piperidine-4-one | Not specified | nih.govgoogle.com |
| 4-Piperidone, Phenethyl Bromide | Base, Phase Transfer Catalyst | 1-(2-Phenylethyl)piperidine-4-one | Not specified | wikipedia.org |
N-Alkylation and Reductive Amination Strategies for Piperidine Ring Functionalization
N-Alkylation represents a direct and versatile strategy for introducing the 2-phenylethyl group onto the piperidine nitrogen. This is typically achieved by reacting a suitable piperidine precursor, such as 4-piperidone or a derivative thereof, with a 2-phenylethyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com
Reductive amination offers another powerful method for the formation of the N-(2-phenylethyl) bond. This two-step, one-pot process involves the initial reaction of a piperidine derivative, like 4-piperidone, with phenethylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired N-alkylated piperidine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. This method is widely employed due to its efficiency and operational simplicity.
| Piperidine Precursor | Alkylating/Aminating Agent | Reducing Agent (if applicable) & Conditions | Product | Reference |
| 4-Piperidone | 2-Phenethyl Bromide | Base (e.g., K2CO3) | 1-(2-Phenylethyl)piperidine-4-one | google.com |
| 4-Piperidone | Phenethylamine | Sodium Triacetoxyborohydride | 1-(2-Phenylethyl)piperidine-4-amine | nih.gov |
Formation of the Piperidine-4-carboxamide Linkage
With the functionalized piperidine core in hand, the subsequent critical step is the formation of the carboxamide group at the C4 position.
Amidation Reactions and Carboxylic Acid Derivative Coupling Approaches
A direct and widely used method for forming the carboxamide is the coupling of a 1-(2-phenylethyl)piperidine-4-carboxylic acid derivative with an amine source. The carboxylic acid can be activated using a variety of coupling reagents to facilitate the reaction with ammonia (B1221849) or an ammonium (B1175870) salt to yield the primary carboxamide. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which readily reacts with ammonia.
| Carboxylic Acid Derivative | Amine Source | Coupling Reagents/Conditions | Product | Reference |
| 1-(2-Phenylethyl)piperidine-4-carboxylic acid | Ammonia/Ammonium Salt | EDC, HOBt, DMAP | 1-(2-Phenylethyl)piperidine-4-carboxamide | nih.gov |
| 1-(2-Phenylethyl)piperidine-4-carbonyl chloride | Ammonia | Base | This compound | khanacademy.org |
Nitrile Hydrolysis Pathways to Carboxamides in Piperidine Systems
An alternative route to the carboxamide functionality involves the hydrolysis of a corresponding piperidine-4-carbonitrile intermediate. The nitrile group can be introduced at the 4-position of the piperidine ring through various methods, such as a Strecker-type reaction involving 1-(2-phenylethyl)piperidine-4-one, an amine, and a cyanide source. researchgate.net The subsequent hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. Careful control of the reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid. chemguide.co.uk For instance, hydrolysis using concentrated sulfuric acid has been shown to be effective in selectively producing the amide from the nitrile. researchgate.net
| Nitrile Precursor | Hydrolysis Conditions | Product | Reference |
| 1-(2-Phenylethyl)-4-aminopiperidine-4-carbonitrile | Concentrated H2SO4 | 1-(2-Phenylethyl)-4-aminopiperidine-4-carboxamide | researchgate.net |
Advanced Derivatization and Selective Functionalization
Further modification of the this compound scaffold can lead to a diverse range of analogues with potentially modulated properties. Advanced strategies focus on the selective functionalization of different parts of the molecule.
One sophisticated approach involves the direct C-H functionalization of the piperidine ring. This modern synthetic strategy allows for the introduction of substituents at specific positions of the heterocyclic core, often guided by the directing influence of existing functional groups or through the use of specific catalysts. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidine derivatives. nih.govd-nb.infonih.gov The position of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.infonih.gov While specific examples on this compound are not detailed, these methodologies present a powerful tool for its advanced derivatization.
Selective functionalization can also be targeted at the phenyl ring of the phenylethyl moiety or at the carboxamide nitrogen. Standard electrophilic aromatic substitution reactions could be employed to introduce substituents onto the phenyl ring, with the substitution pattern being directed by the activating/deactivating nature of the ethylpiperidine group. Derivatization at the carboxamide nitrogen to form secondary or tertiary amides can be achieved through N-alkylation or N-arylation reactions, or by employing different amines in the initial amidation step.
| Functionalization Strategy | Target Site | Reagents and Conditions | Potential Products | Reference |
| C-H Functionalization | Piperidine Ring (e.g., C2, C3) | Rhodium catalysts, Diazo compounds | Substituted piperidine derivatives | nih.govd-nb.infonih.gov |
| Electrophilic Aromatic Substitution | Phenyl Ring | Electrophile (e.g., Br2, HNO3), Lewis/Brønsted acid | Substituted phenyl derivatives | General Knowledge |
| N-Alkylation/Arylation | Carboxamide Nitrogen | Alkyl/Aryl halide, Base | Secondary/Tertiary carboxamide derivatives | General Knowledge |
Introduction of Diverse Substituents onto the Carboxamide Nitrogen
The functionalization of the carboxamide nitrogen atom (N-functionalization) is a key strategy for modulating the pharmacological properties of this compound derivatives. This is typically achieved by reacting the primary carboxamide with a variety of electrophiles, such as alkyl halides or acyl chlorides, to yield N-alkylated or N-acylated products, respectively. These reactions are foundational in medicinal chemistry for creating libraries of analogues for screening.
One common approach involves the synthesis of N-substituted piperidine carboxamides through nucleophilic substitution or coupling reactions. For instance, the synthesis of N,1-bis(2-phenylethyl)piperidine-4-carboxamide involves multi-step alkylation and amidation protocols. Another example is the synthesis of a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, which has been explored for potential therapeutic applications. nih.gov
Research has also demonstrated the synthesis of sulfonamide and other amide derivatives of piperidine-4-carboxamide through amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net These methods allow for the introduction of a wide range of functional groups, significantly expanding the chemical diversity of the parent compound.
Table 1: Examples of N-Substituted this compound Derivatives
| Derivative Name | R-Group on Carboxamide Nitrogen | Synthetic Approach |
| N,1-bis(2-phenylethyl)piperidine-4-carboxamide | -CH₂CH₂Ph | Alkylation |
| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | -C(CH₂CH₃)₂(4-F-Ph) | Alkylation |
| 1-(4-Nitro-benzene sulfonyl)piperidine-4-carboxylic acid amide | -SO₂(4-NO₂-Ph) | Amino-de-chlorination |
Modifications and Substitutions on the Piperidine Ring (e.g., at C2, C3)
Altering the substitution pattern on the piperidine ring itself offers another avenue for structural diversification and property modulation. Introducing substituents at positions C2, C3, and C4 can significantly impact the molecule's conformation and its interaction with biological targets.
A notable example is the preparation of 3-methyl homologs of related fentanyl analogues. nih.gov The synthesis of both cis- and trans-3-methyl derivatives of methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate has been reported. nih.govnih.gov These modifications are crucial as the biological activity often resides predominantly in one stereoisomer, highlighting the importance of precise control over ring substitution. nih.gov The synthesis of these compounds often starts from appropriately substituted 4-piperidone precursors.
The synthesis of piperidine derivatives with various substitutions can be achieved through multi-step reaction sequences. For instance, the Dieckmann cyclization of aminodicarboxylate esters is a widely-used, albeit multi-step, method for creating 4-piperidone intermediates, which can then be further modified. semanticscholar.org More recent methods focus on developing more efficient and regioselective reactions to construct substituted piperidine rings. researchgate.net
Table 2: Examples of Piperidine Ring Modifications
| Position of Substitution | Substituent | Example Compound Class | Key Synthetic Intermediate |
| C3 | Methyl (-CH₃) | 3-Methyl-fentanyl analogues | 3-Methyl-4-piperidone |
| C4 | Carboxylate, Methoxymethyl | Fentanyl analogues | 4-Arylamino-4-piperidinecarboxylic acids |
| C2, C6 | Alkyl, Aryl | Substituted Piperidine-2,4-diones | Linear amino-diester precursors |
Stereoselective Synthesis and Diastereomeric Control in Piperidine Architectures
The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of the biological activity of piperidine derivatives. Consequently, significant research has been directed towards the development of stereoselective synthetic methods that allow for the precise control of chiral centers within the piperidine ring.
For derivatives with substitution at the C3 position, such as the 3-methyl fentanyl analogues, the relative orientation of the substituents (cis or trans) is crucial. It has been observed that analgesic activity is primarily associated with the cis-isomer, underscoring the need for diastereomeric control during synthesis. nih.gov The stereochemical outcome is often dictated by the synthetic route and the nature of the reagents and catalysts used.
Modern synthetic strategies for achieving stereocontrol in piperidine synthesis include:
Asymmetric Hydrogenation: The reduction of substituted pyridine (B92270) or piperidinone precursors using chiral catalysts, such as rhodium(I) or ruthenium(II) complexes with chiral phosphine (B1218219) ligands, can yield enantiomerically enriched piperidines. mdpi.com
Intramolecular Cyclization: Stereoselective intramolecular reactions, such as the aza-Michael reaction or acid-mediated cyclization of enones, can be employed to construct the piperidine ring with a high degree of stereocontrol. mdpi.com
Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-1-phenylethylamine, can direct the stereochemical course of reactions like Michael additions to form specific stereoisomers, which can then be converted to the desired piperidine structure. researchgate.net
These advanced methodologies enable the synthesis of specific stereoisomers of complex this compound derivatives, facilitating a deeper understanding of how molecular geometry influences biological function.
Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available, detailed research focusing on the advanced spectroscopic and analytical characterization of the specific chemical compound “this compound.”
The explicit instructions to generate content focusing solely on this compound and to ensure all information is scientifically accurate without hallucination cannot be fulfilled. Generating an article with the required data tables for NMR, Mass Spectrometry, and Vibrational Spectroscopy would necessitate fabricating data, which is contrary to the core principles of scientific accuracy.
While extensive data exists for structurally related compounds, such as fentanyl analogs (e.g., N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and isomers (e.g., N-(2-phenylethyl)-4-piperidinecarboxamide), using this information would violate the strict requirement to exclusively discuss "this compound."
Therefore, the requested article cannot be generated at this time due to the absence of specific scientific research and data for the target compound.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Phenylethyl Piperidine 4 Carboxamide Research
Chromatographic Separation Methodologies
Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment and quantification of target compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and analyzing their composition in various mixtures. cipac.org The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov For a compound like 1-(2-Phenylethyl)piperidine-4-carboxamide, which possesses moderate polarity, reversed-phase HPLC is a commonly employed method. nih.gov
In a typical reversed-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cipac.orgnih.gov The purity of the compound is determined by injecting a solution of the sample and monitoring the eluent with a detector, commonly a UV detector. A pure compound will ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity level. rsc.org
The table below outlines a representative set of HPLC conditions suitable for the analysis of this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing an additive like 0.1% Formic Acid or Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-50 °C |
| Detection | UV Absorbance at a suitable wavelength (e.g., 220-260 nm) |
| Injection Volume | 5-10 µL |
For the comprehensive characterization of this compound in complex samples, such as biological matrices or reaction mixtures, the coupling of liquid chromatography with high-resolution mass spectrometry is the method of choice. frontiersin.orgnih.gov Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a particularly powerful configuration. nih.gov This hyphenated technique combines the superior separation capabilities of LC with the high mass accuracy and sensitivity of a QTOF mass spectrometer. nih.govscripps.edu
The LC system first separates the target analyte from other components in the sample. nih.gov The eluent is then introduced into the mass spectrometer, where molecules are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge (m/z) ratios are measured with high precision by the TOF analyzer. nist.gov This accurate mass measurement allows for the determination of the elemental formula of the parent ion. tib.eu
For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this mode, the parent ion of this compound is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of the phenylethyl, piperidine (B6355638), and carboxamide moieties. This level of detail is crucial for identifying metabolites, degradation products, or synthetic by-products in complex samples. mdpi.comresearchgate.net
The table below details the expected mass spectrometric data for this compound.
Table 3: Expected LC-MS/MS Data for this compound
| Ion | Description | Expected m/z | Proposed Structure of Fragment |
|---|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 247.1808 | C₁₅H₂₃N₂O⁺ |
| Fragment 1 | Loss of carboxamide group | 203.1903 | [C₁₄H₂₃N]⁺ |
| Fragment 2 | Benzyl cation | 91.0542 | [C₇H₇]⁺ |
| Fragment 3 | Piperidine ring fragment | 128.1124 | [C₇H₁₄NO]⁺ |
Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the lack of scientific literature on this specific compound.
Computational and Theoretical Investigations of 1 2 Phenylethyl Piperidine 4 Carboxamide
Pharmacophore Modeling and Virtual Screening Applications
Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into molecular interactions and guiding the design of new therapeutic agents. For compounds like 1-(2-Phenylethyl)piperidine-4-carboxamide, these in silico techniques, particularly pharmacophore modeling and virtual screening, are instrumental in identifying and optimizing new ligands with desired biological activities.
Development of Ligand-Based Pharmacophore Models for Piperidine-Containing Scaffolds
Ligand-based pharmacophore modeling is a powerful computational strategy used when the three-dimensional structure of the biological target is unknown. mdpi.com This approach derives a pharmacophore model from the structures of known active compounds, summarizing the essential steric and electronic features required for biological activity. researchgate.netnih.gov The process involves identifying common chemical features among a set of structurally diverse molecules that bind to the same target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. mdpi.com
The development of a ligand-based pharmacophore model for piperidine-containing scaffolds, such as this compound, follows a general workflow:
Selection of a Training Set: A diverse set of molecules with known biological activity against a specific target is compiled. nih.gov
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature Identification: Common chemical features are identified across the low-energy conformations of the active molecules.
Model Generation and Validation: A pharmacophore hypothesis is generated that aligns the common features. The model's ability to distinguish between active and inactive compounds is then validated using a test set of molecules. nih.gov
For instance, a pharmacophore model for piperidine (B6355638) derivatives targeting the nociceptin (B549756) (N/OFQ) receptor was proposed to guide the design of a focused chemical library. nih.gov Similarly, studies on piperidine analogs as Farnesyltransferase (FTase) inhibitors revealed that aromatic, acceptor, and donor groups were favorable for inhibitory activity. nih.gov In another example, a pharmacophore hypothesis for a P2Y14R antagonist containing a piperidine scaffold included positive ionic, negative ionic, hydrophobic, and aromatic ring features. nih.gov
The key chemical features commonly identified in pharmacophore models for piperidine-containing scaffolds are summarized below.
| Feature Type | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups in the receptor's active site. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amide nitrogen). | Forms hydrogen bonds with acceptor groups in the receptor's active site. |
| Hydrophobic (HY) | A non-polar group (e.g., phenyl ring, aliphatic chains). | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH (e.g., the piperidine nitrogen). | Forms ionic interactions or salt bridges with negatively charged residues like aspartic acid in the target protein. nih.govnih.gov |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the phenylethyl group). | Participates in π-π stacking or other aromatic interactions with residues like phenylalanine or tyrosine. |
Application of Structure-Based Design Principles for Ligand Discovery
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool for discovering and optimizing ligands. ethernet.edu.et SBDD utilizes the structural information of the target's binding site to design molecules that can fit geometrically and interact favorably with key amino acid residues. ethernet.edu.et This approach has been successfully applied to design ligands for a variety of targets, including G-protein-coupled receptors (GPCRs) and enzymes. nih.govnih.gov
For a ligand like this compound, SBDD would involve docking the compound into the crystal structure or a homology model of its target receptor. Molecular docking simulations predict the preferred orientation and conformation of the ligand within the binding pocket, as well as the binding affinity. nih.gov These simulations can reveal crucial interactions, such as the formation of an electrostatic interaction between the protonatable nitrogen atom of a piperidine ring and a conserved aspartic acid residue (Asp 3.32) in aminergic GPCRs. nih.gov
The insights gained from docking studies guide the rational modification of the ligand to enhance its potency and selectivity. For example, cryo-electron microscopy structures of the µ-opioid receptor in complex with bitopic ligands have highlighted key interactions with a conserved sodium ion-binding site, guiding the design of safer analgesics. nih.gov Structure-based virtual screening, a key component of SBDD, was used to identify N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide as a multi-target ligand for aminergic GPCRs. nih.gov
Key principles of structure-based design applicable to piperidine-based ligands are outlined in the table below.
| Design Principle | Description | Example Application |
| Shape Complementarity | The ligand's shape and size should fit snugly into the receptor's binding pocket. | Modifying substituents on the piperidine ring to fill a hydrophobic sub-pocket in the receptor. |
| Hydrogen Bonding | Introducing or repositioning functional groups to form optimal hydrogen bonds with active site residues. | Placing a carboxamide group to interact with specific backbone or side-chain atoms of the receptor. |
| Hydrophobic Interactions | Adding or extending non-polar moieties to interact with hydrophobic patches in the binding site. | Elongating an alkyl chain or adding an aromatic ring to enhance van der Waals contacts. |
| Ionic/Electrostatic Interactions | Ensuring charged groups on the ligand form salt bridges with oppositely charged residues in the receptor. | The basic nitrogen of the piperidine ring forming an ionic bond with an acidic residue like aspartate. nih.gov |
| Targeting Specific Pockets | Designing bitopic ligands that simultaneously engage the primary binding site (orthosteric site) and a secondary site (allosteric site). | Adding a functionalized linker to a fentanyl derivative to interact with the sodium ion-binding site in the µ-opioid receptor. nih.gov |
In silico Screening of Chemical Libraries for Novel Interaction Profiles
In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). sciengpub.ir Virtual screening can be performed using either ligand-based or structure-based approaches.
In a ligand-based virtual screening campaign, a previously developed pharmacophore model is used as a 3D query to search chemical databases. dergipark.org.tr Molecules that match the pharmacophore's features are selected as potential hits. This method is particularly useful for discovering structurally diverse compounds that retain the necessary features for biological activity. nih.gov
Structure-based virtual screening involves docking a large number of compounds from a chemical library into the 3D structure of the target protein. sciengpub.ir The compounds are then ranked based on their predicted binding affinity or a docking score, and the top-ranking molecules are selected for experimental testing. sciengpub.ir This approach was used in a screening campaign on an in-house collection of piperidine/piperazine-based compounds to identify new sigma receptor 1 (S1R) ligands. nih.gov
A typical virtual screening workflow for identifying novel ligands with interaction profiles similar to this compound would proceed as follows:
Library Preparation: A large, diverse chemical library (e.g., ZINC, NCI) is selected and prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties. researchgate.netnih.gov
Screening:
Ligand-Based: The library is screened against a validated pharmacophore model derived from active piperidine-containing scaffolds.
Structure-Based: The library compounds are docked into the binding site of the target receptor.
Hit Filtering and Selection: The initial list of hits is filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of docking poses. researchgate.net
Experimental Validation: The most promising candidates are acquired or synthesized and tested in biological assays to confirm their activity. rsc.org
Such screening efforts have successfully identified novel compounds, including a phthalazine (B143731) derivative identified as a potent allosteric inhibitor from a screen of 2.9 million compounds using a pharmacophore model. researchgate.net Another study subjected an in-house library of 210 biologically active compounds containing piperidine to virtual screening, leading to the identification of potential lead molecules. sciengpub.ir
Structure Activity Relationship Sar Studies of the 1 2 Phenylethyl Piperidine 4 Carboxamide Scaffold
Impact of the N1-Phenylethyl Substituent
The N1-phenylethyl group is a critical component of the 1-(2-phenylethyl)piperidine-4-carboxamide scaffold, playing a significant role in the affinity and selectivity of these compounds for their biological targets. Research has shown that both the length of the alkyl chain connecting the phenyl ring to the piperidine (B6355638) nitrogen and substitutions on the aromatic ring can profoundly impact molecular interactions.
The N-phenethyl moiety is a well-established pharmacophore that often enhances the affinity and selectivity of ligands for opioid receptors. nih.gov Studies on various morphinan (B1239233) derivatives have demonstrated that replacing an N-methyl group with an N-phenethyl group can significantly increase binding affinity at the µ-opioid receptor (MOR). nih.govscienceopen.com For instance, the N-phenethyl derivative of morphine exhibits a 7-fold greater affinity for the MOR compared to morphine itself. nih.gov This enhancement is attributed to the increased lipophilicity of the N-phenethyl derivatives and favorable interactions within the receptor's binding pocket. nih.gov
The length of the alkyl chain is crucial. Extending the phenethyl group to a phenylpropyl group has been shown to largely reduce both binding affinity and selectivity at the MOR. nih.gov Conversely, shortening the chain also negatively impacts activity. This suggests that the two-carbon (ethyl) linker provides the optimal spacing and conformation for productive interactions with the receptor.
Substitutions on the aromatic ring of the N-phenylethyl group can also modulate the pharmacological profile of these compounds. For example, in a series of N-phenethylnorhydromorphone analogs, the introduction of a para-chloro substituent on the phenyl ring resulted in a compound with nanomolar binding affinity at both µ- and δ-opioid receptors (MOR and DOR), acting as a potent partial agonist at MOR and a full agonist at DOR. nih.govresearchgate.net This highlights how electronic and steric modifications to the phenyl ring can fine-tune the ligand's interaction with different receptor subtypes.
| Compound | N-Substituent | Aromatic Substitution | Receptor Affinity (Ki, nM) | Receptor Selectivity |
| Morphine | Methyl | Unsubstituted | 6.5 | - |
| N-Phenethylnormorphine | Phenethyl | Unsubstituted | 0.93 | MOR selective |
| N-Phenylpropylnormorphine | Phenylpropyl | Unsubstituted | Reduced affinity | Reduced selectivity |
| N-p-chloro-phenethylnorhydromorphone | p-chloro-phenethyl | para-Chloro | MOR: <1, DOR: <1 | Dual MOR/DOR |
Modulations at the Carboxamide Linkage
The carboxamide linkage at the 4-position of the piperidine ring is another key area for structural modification. Both the substituents on the carboxamide nitrogen and the amide moiety itself are critical for molecular recognition and interaction specificity.
Substituents on the carboxamide nitrogen can significantly influence the affinity and selectivity of these compounds for their targets. In a series of piperidine-4-carboxamide derivatives designed as sigma (σ) receptor ligands, varying the substituent on the amide nitrogen led to a wide range of affinities and selectivities. nih.gov For example, replacing an N-benzylcarboxamide group with different cyclic or linear moieties had a profound effect on σ receptor binding. nih.gov
Specifically, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen displayed very high σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio (Kiσ2/Kiσ1 = 351). nih.gov This demonstrates that the nature of the N-substituent on the carboxamide is a key determinant of interaction specificity.
| N-Substituent on Carboxamide | Piperidine N-Substituent | σ1 Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
| Benzyl | Benzyl | - | - |
| Tetrahydroquinoline | 4-Chlorobenzyl | 3.7 | 351 |
The amide moiety of the carboxamide group plays a crucial role in molecular recognition, primarily through its ability to form hydrogen bonds. ontosight.ai This interaction is often vital for anchoring the ligand within the binding site of the target protein. The hydrogen bond donating and accepting capabilities of the amide N-H and C=O groups, respectively, can lead to specific and high-affinity interactions.
The importance of the carbonyl group (C=O) of the amide has been highlighted in studies of naltrindole (B39905) derivatives targeting the δ-opioid receptor. mdpi.com In some cases, the C=O moiety may compensate for the lack of a basic nitrogen, which is typically considered an essential pharmacophore for opioid receptor interaction. mdpi.commdpi.com This suggests that the hydrogen bonding capacity of the carboxamide can be a critical factor in the ligand's ability to bind to and modulate the function of its target receptor.
Stereochemical Determinants of Interaction Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. For the this compound scaffold, stereoisomerism can have a dramatic impact on molecular interactions.
The relative orientation of substituents on the piperidine ring, often described as cis or trans isomerism, can profoundly affect the pharmacological properties of these compounds. In many cases, one isomer is significantly more active than the other.
For example, in a series of synthetic analgesics, the cis-isomer of a 3-methyl homolog of a potent fentanyl analog was found to be the more active form. nih.gov This stereoselectivity is also evident in ohmefentanyl, an extremely potent analgesic with three chiral centers. nih.gov The analgesic activity of its eight optically active isomers varies dramatically, with the (3R,4S,2'S)-(+)-cis-isomer being 13,100 times more potent than morphine, while its corresponding antipode is one of the least potent isomers. nih.gov These findings underscore the critical importance of the 3R,4S configuration at the piperidine 3- and 4-positions for high analgesic potency and µ-opioid receptor affinity. nih.gov
The preference for a particular stereoisomer is often due to the specific conformational requirements of the receptor's binding site. The cis or trans configuration dictates the spatial orientation of key pharmacophoric groups, which in turn determines the quality of the fit within the binding pocket and the efficiency of the resulting molecular interactions.
| Compound Series | Isomer | Relative Activity |
| 3-Methyl Fentanyl Analog | cis | More potent |
| 3-Methyl Fentanyl Analog | trans | Less potent |
| Ohmefentanyl Isomers | (3R,4S,2'S)-(+)-cis | Highly potent |
| Ohmefentanyl Isomers | Other isomers | Significantly less potent |
Chiral Induction and Diastereoselective Synthesis in SAR Contexts
The introduction of chiral centers into the this compound scaffold is a key strategy for refining pharmacological activity, as the spatial arrangement of substituents can drastically alter binding affinity and efficacy. The synthesis of specific stereoisomers is crucial, as biological targets often exhibit a high degree of stereoselectivity.
A prominent example is found in the development of ohmefentanyl, an extremely potent fentanyl analog. This molecule possesses three chiral carbons, leading to eight possible optically active isomers. The synthesis and evaluation of these individual isomers revealed significant differences in their analgesic activity and receptor binding characteristics. nih.gov The absolute configuration at the C3 and C4 positions of the piperidine ring, as well as at the benzylic position of the N-phenylethyl group, dictates the molecule's potency. Specifically, research has shown that the (3R,4S) configuration at the piperidine ring is beneficial for analgesic potency. Furthermore, the stereochemistry at the benzylic carbon of the N-substituent also plays a critical role; for instance, the (3R,4S,2'S) isomer was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. nih.gov
These findings underscore the importance of diastereoselective synthesis in SAR studies. By creating specific diastereomers, researchers can map the steric and conformational requirements of the target receptor. For example, in the development of analogs of methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate, both cis- and trans-3-methyl homologs were prepared. The subsequent pharmacological evaluation demonstrated that the analgesic activity was predominantly associated with the cis-isomer, highlighting the stereochemical sensitivity of the target. nih.gov Such studies are essential for optimizing the interaction between the ligand and its binding site, ultimately leading to the design of more potent and selective compounds.
| Isomer Configuration (Piperidine C3, C4; Phenylethyl C2') | Relative Potency (vs. Morphine) |
|---|---|
| (3R,4S,2'S) | 13,100x |
| (3R,4S,2'R) | 2,990x |
| Other Isomers | Significantly lower potency |
Exploration of Piperidine Ring Substitutions
Modifying the piperidine ring with various substituents is a fundamental approach in the SAR of the this compound scaffold. The position, nature, and stereochemistry of these substituents can significantly modulate the compound's interaction with its biological target.
Positional Effects of Substituents (e.g., at C4, C3) on Interaction Modulation
Substitutions at the C4 position of the piperidine ring are integral to the core this compound structure and are pivotal for activity. The nature of the carboxamide-related group at this position directly influences binding. Studies on fentanyl analogs have shown that replacing the N-phenylpropanamide moiety with groups like a carboxylate ester (e.g., methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate) can result in exceptionally high analgesic potency. nih.govnih.gov This indicates that the electronic and steric properties of the C4 substituent are critical for optimal receptor engagement.
Substitution at the C3 position has also been extensively studied and shown to have a profound impact, often linked to stereochemistry. As mentioned previously, the introduction of a methyl group at the C3 position of certain fentanyl analogs led to the discovery that the cis-diastereomer possessed significantly greater analgesic activity than the trans-diastereomer. nih.gov This highlights that the relative orientation of the C3 substituent and the C4 pharmacophore is a key determinant of biological effect. The cis-3-methyl group may help to lock the piperidine ring into a specific chair conformation that is more favorable for receptor binding, or it may make direct, beneficial contacts within the binding pocket. nih.gov General studies on piperidine-containing scaffolds have also noted that the position of substituents strongly influences activity; for instance, in some series of monoamine oxidase (MAO) inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated superior activity. nih.gov
| Compound | Configuration | Relative Analgesic Activity |
|---|---|---|
| 3-Methyl Fentanyl Analog | cis-isomer | High |
| 3-Methyl Fentanyl Analog | trans-isomer | Low |
Impact of Ring System Modifications on Ligand-Target Complementarity
Altering the piperidine ring system itself, for example by introducing conformational constraints, is another powerful tool for probing ligand-target complementarity. Such modifications can reduce the conformational flexibility of the molecule, which can lead to an increase in binding affinity by minimizing the entropic penalty of binding.
One approach involves creating bridged piperidine analogs to lock the ring into a specific conformation. For instance, replacing the flexible piperidine ring of a P2Y14 receptor antagonist with a structurally rigid quinuclidine (B89598) moiety, which constrains the ring in a boat-like conformation, resulted in a compound that maintained good binding affinity. unipd.it This suggests that the receptor can accommodate different piperidine ring conformations and that an ideal chair state may not be the sole binding-competent conformation. unipd.it However, introducing other types of bridges, such as in nortropane and isonortropane derivatives, led to a reduction in affinity, indicating that not all forms of rigidification are beneficial and that the specific geometry imposed is crucial. unipd.it
Furthermore, replacing the piperidine ring with a different heterocycle, such as piperazine (B1678402), can also have a dramatic effect. In a series of histamine (B1213489) H3 and sigma-1 receptor ligands, switching from a piperidine to a piperazine ring did not significantly alter affinity for the H3 receptor but was identified as a critical structural element for modulating activity at the sigma-1 receptor. nih.gov This demonstrates that even subtle changes to the ring system's composition can drastically alter the selectivity profile of a ligand, influencing its complementarity with different biological targets.
Mechanistic Research on Chemical Transformations Involving 1 2 Phenylethyl Piperidine 4 Carboxamide
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of 1-(2-phenylethyl)piperidine-4-carboxamide involves the construction of the core piperidine (B6355638) ring, the attachment of the phenylethyl group, and the formation of the carboxamide functional group. Mechanistic studies have focused on understanding the intricate pathways that govern these transformations, aiming to optimize reaction efficiency and yield.
The formation of the N-phenylethyl bond on the piperidine ring is typically achieved through nucleophilic substitution. In this reaction, the nitrogen atom of a piperidine precursor acts as a nucleophile, attacking an electrophilic phenylethyl derivative, such as 2-phenylethyl halide. The mechanism involves the displacement of a leaving group (e.g., a halide ion) by the nitrogen's lone pair of electrons.
Amidation, the formation of the carboxamide group at the C4 position, can proceed through several mechanistic routes. One common approach involves the activation of a carboxylic acid precursor (piperidine-4-carboxylic acid) to form a more reactive intermediate, such as an acyl chloride or an activated ester. This intermediate is then susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. The mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of a leaving group to form the stable amide bond. Zinc (II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, a related transformation, highlighting the role of metal catalysts in activating substrates for C-N bond formation. rsc.org
A one-pot tandem protocol has been developed for the synthesis of piperidines from halogenated amides, which integrates amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.comresearchgate.net This method avoids the use of expensive or toxic metal catalysts and proceeds under mild conditions. mdpi.comnih.gov The mechanism begins with the activation of an amide substrate with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to generate a nitrilium ion. mdpi.com This ion is then reduced, typically by a hydride source like sodium borohydride, to an imide ion, which is further reduced to a halogenated secondary amine. mdpi.comresearchgate.net The final step is an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, closing the ring to form the piperidine product. mdpi.comresearchgate.net
The construction of the piperidine ring is a critical aspect of the synthesis of this compound. Various cyclization strategies have been investigated to understand their mechanistic underpinnings.
Dieckmann Cyclization: A widely used method for preparing 4-piperidone (B1582916) precursors is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.netsemanticscholar.org This intramolecular condensation reaction is base-catalyzed and involves the formation of an ester enolate, which then attacks the other ester group to form a cyclic β-keto ester. researchgate.net The process is reversible, and careful control of reaction conditions is necessary to prevent a retro-Dieckmann reaction. researchgate.net The resulting cyclic product undergoes hydrolysis and decarboxylation to yield the 4-piperidone core. researchgate.net
Reductive Amination and Cyclization: Intramolecular reductive amination provides another pathway to the piperidine ring. This can involve the cyclization of linear amino-aldehydes, sometimes mediated by radical processes using catalysts like cobalt(II). nih.gov
Radical Cyclization: Aryl radical cyclization can be initiated through photoredox catalysis. nih.gov In this approach, an organic photoredox catalyst and a reductant are used to generate an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes regioselective intramolecular cyclization onto a pendant alkene or other radical acceptor to form the spirocyclic or fused piperidine scaffold. nih.gov Another method involves the radical cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex cascade of cyclizations and ring cleavage to form the six-membered ring. nih.govmdpi.com
Metal-Catalyzed Cyclization: Transition metals like palladium and gold are often used to catalyze cyclization reactions. nih.gov For instance, a Wacker-type aerobic oxidative cyclization of alkenes can form various nitrogen heterocycles, including piperidines. organic-chemistry.org Palladium catalysis has also been employed for the intramolecular hydroamination of alkenes to form the piperidine ring. nih.gov
The table below summarizes key cyclization strategies for piperidine synthesis.
Table 1: Mechanistic Approaches to Piperidine Ring Formation| Cyclization Strategy | Key Mechanistic Steps | Catalyst/Reagent Examples | Reference |
|---|---|---|---|
| Dieckmann Cyclization | Base-catalyzed intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Sodium ethoxide, Sodium hydride | researchgate.net |
| Intramolecular Nucleophilic Substitution | Amide activation (e.g., with Tf₂O) to a nitrilium ion, reduction to a halogenated amine, followed by intramolecular ring closure. | Tf₂O, NaBH₄ | mdpi.comresearchgate.net |
| Radical Cyclization | Generation of an aryl or alkyl radical which undergoes intramolecular addition to an unsaturated bond. | Photoredox catalysts, Triethylborane | nih.govnih.govmdpi.com |
| Metal-Catalyzed Cyclization | Oxidative amination, hydroamination, or carboamination of alkenes catalyzed by a transition metal complex. | Palladium(II), Gold(I), Iridium(III) | nih.govorganic-chemistry.org |
Reductive processes are fundamental to many synthetic routes for piperidines, often involving the reduction of more oxidized precursors like pyridines or quinolines. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful reductive technique.
The mechanism of hydrosilylation can vary depending on the catalyst and substrate. For the reduction of N-heterocycles, the process often involves the activation of the silane (B1218182) by a metal catalyst. nih.gov For pyridines, the reaction can proceed via 1,4-hydrosilylation, where a hydride attacks the C4 position, or 1,2-hydrosilylation if the para-position is substituted. nih.govmdpi.com The mechanism can involve an outer-sphere ionic pathway where the silane is activated through coordination to the metal center, followed by attack from the substrate. nih.gov
Manganese(I) and Rhenium-based complexes have been developed as catalysts for the hydrosilylation of carbonyls and other unsaturated bonds. nih.govresearchgate.net The proposed catalytic cycle for a rhenium catalyst, for example, may involve the addition of the Si-H bond across a metal-oxo bond to form a metal-hydride species, which then participates in the reduction of the substrate. nih.gov While platinum catalysts are common, there is a growing interest in using less expensive and more abundant first-row transition metals like cobalt and iron. nih.govrsc.org
General reductive processes, such as catalytic hydrogenation using palladium or platinum catalysts, or reduction with agents like sodium borohydride, are also employed. mdpi.comnih.gov These methods are used to reduce iminium ions formed in situ during cyclization reactions or to reduce pyridinium (B92312) precursors to the saturated piperidine ring. mdpi.comnih.gov
Molecular Interaction Mechanisms (General Chemical Principles)
The biological activity of this compound and related compounds is governed by their precise interactions with protein targets. Understanding these interactions from a chemical standpoint involves analyzing binding dynamics and the fundamental intermolecular forces at play.
Molecular dynamics (MD) simulations and kinetic binding assays provide insight into how ligands like piperidine derivatives interact with receptors. These studies reveal that ligand binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. mdpi.com
For piperidine derivatives binding to receptors like the sigma-1 (σ₁) receptor, MD simulations show that interactions with specific amino acid residues within the binding pocket are responsible for the observed affinities. nih.gov For instance, simulations have demonstrated that a protonated piperidine ring can have unfavorable interactions within a lipophilic binding pocket, whereas the addition of a small alkyl group (e.g., N-methyl) can increase lipophilic interactions and improve affinity. nih.gov
Table 2: Key Parameters in Ligand-Receptor Binding Analysis
| Parameter | Description | Method of Determination | Significance |
|---|---|---|---|
| Binding Affinity (Ki) | The concentration of competing ligand that will bind to half the binding sites at equilibrium. A lower Ki indicates higher affinity. | Radioligand Binding Assays | Quantifies the strength of the ligand-receptor interaction. rsc.org |
| EC₅₀/IC₅₀ | The concentration of a ligand that induces a response (EC₅₀) or inhibits a response (IC₅₀) halfway between the baseline and maximum. | Functional Assays (e.g., calcium flux) | Measures the functional potency of the ligand as an agonist or antagonist. nih.gov |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Molecular Dynamics (MD) Simulations | Indicates the stability of the ligand-receptor complex and conformational changes over time. mdpi.com |
| Radius of Gyration (rg) | A measure of the compactness of a protein's structure. | Molecular Dynamics (MD) Simulations | Reflects changes in the overall shape and conformation of the receptor upon ligand binding. mdpi.com |
The stability and specificity of the ligand-receptor complex are dictated by a network of non-covalent intermolecular forces.
Hydrogen Bonding: The carboxamide group of this compound is a key functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with polar amino acid residues (e.g., Gln, Tyr, Ser) in a receptor's binding pocket are often critical for anchoring the ligand in a specific orientation. researchgate.net
Hydrophobic Interactions: The phenylethyl group and the aliphatic piperidine ring contribute significantly to the molecule's lipophilicity. These nonpolar moieties engage in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Phenylalanine within the binding pocket. nih.gov These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic driving force for binding.
Electrostatic and Ionic Interactions: If the piperidine nitrogen is protonated at physiological pH, it can form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as Aspartate or Glutamate. This is often a primary anchor point for many amine-containing ligands. rsc.org
X-ray crystallography of related fentanyl analogues reveals that the piperidine ring typically adopts a chair conformation, with bulky substituents like the phenylethyl and propanilido groups occupying equatorial positions to minimize steric strain. nih.gov This preferred conformation pre-organizes the molecule for optimal interaction with the receptor binding site. Computational studies, including Hirshfeld surface analysis, can quantify the contribution of different intermolecular contacts to the stability of a crystal structure, providing a model for understanding similar interactions in a protein-ligand complex. researchgate.net
Applications of 1 2 Phenylethyl Piperidine 4 Carboxamide in Chemical Biology and Drug Discovery Research
Scaffold Development for Chemical Libraries
The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic structures found in pharmaceuticals. nih.govmdpi.com The 1-(2-phenylethyl)piperidine-4-carboxamide core, in particular, serves as a versatile scaffold, or central framework, for the generation of chemical libraries. These libraries are large collections of related compounds that are synthesized and screened to identify new drug leads or biological probes.
The structure of this compound offers multiple points for chemical modification, allowing for the systematic creation of diverse compound collections. Chemists can readily introduce a variety of substituents at three primary locations: the phenylethyl group, the piperidine ring itself, and the amide functional group. This synthetic accessibility enables the exploration of a broad chemical space to optimize biological activity.
The piperidine scaffold is a key component in numerous pharmaceutical drugs currently on the market. dut.ac.za By modifying this core, researchers have developed extensive libraries of analogues. For example, commercial suppliers offer dozens of analogues of the 1-(2-phenylethyl)piperidine scaffold, demonstrating its utility as a building block for creating diverse molecular structures. molport.com Research has shown that even minor substitutions, such as adding chloro or fluoro groups to the phenyl ring, can significantly alter the pharmacological activity of the resulting compounds. dut.ac.za
Studies focused on developing ligands for specific biological targets, such as sigma receptors or various kinases, have utilized the piperidine-4-carboxamide scaffold to generate focused libraries. nih.govnih.gov In one such study, a series of derivatives were synthesized by varying the substituent on the amide nitrogen with different cyclic and linear moieties to explore the structure-activity relationship (SAR) for sigma-1 receptor binding. nih.govmolbnl.it This approach has led to the discovery of compounds with high affinity and selectivity for their intended targets. nih.govnih.govnih.gov
Table 1: Examples of Analogue Development from the 1-(2-phenylethyl)piperidine Scaffold This table is interactive. Click on the headers to sort.
| Base Scaffold | Analogue Example | Modification Site |
|---|---|---|
| 1-(2-phenylethyl)piperidine | 1-(2-phenylethyl)piperidin-4-amine hydrochloride | Piperidine Ring (C4) |
| 1-(2-phenylethyl)piperidine | 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylic acid | Phenylethyl Group |
| 1-(2-phenylethyl)piperidine | 4-[2-(piperidin-1-yl)ethyl]aniline | Phenylethyl Group |
| 1-(2-phenylethyl)piperidine | 1-(2-phenylethyl)piperidine-3-carboxylic acid | Piperidine Ring (C3) |
Data sourced from Molport analogue directory. molport.com
Precursor in Complex Organic Synthesis
Beyond its use as a scaffold for libraries, the this compound structure and its precursors are critical intermediates in the synthesis of more complex molecules, including approved pharmaceuticals and natural product analogues.
The synthesis of many complex bioactive molecules relies on the use of key building blocks that can be elaborated in a multi-step sequence. The related compound, 1-(2-phenylethyl)-4-piperidone, is a well-established key intermediate in the synthesis of the potent analgesic fentanyl and its analogues. researchgate.netsemanticscholar.org Fentanyl itself is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a structure closely related to the title compound. nih.gov The synthesis often involves the Dieckmann cyclization to form the piperidone ring, which is then further functionalized. researchgate.net
The piperidine core is also integral to the synthesis of natural product-inspired compound collections. For instance, synthetic routes toward complex indole alkaloids have utilized piperidine derivatives in key steps like reductive amination to construct larger, more intricate heterocyclic systems. researchgate.net Similarly, the piperidine scaffold has been employed in the de novo synthesis of piperidine nucleosides, which are designed to mimic the structure and conformation of known therapeutic agents. nih.gov The synthesis of 4,4-disubstituted piperidine analogs further illustrates how this core can be elaborated to create more complex and potent compounds. researchgate.net
Development of Chemical Probes for Research
Chemical probes are small molecules designed to interact with a specific biological target, often to visualize or measure a biological process. Radiolabeled compounds are a crucial class of chemical probes used in molecular imaging techniques like Positron Emission Tomography (PET).
PET is a non-invasive imaging technique that uses radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope—to visualize and quantify physiological processes in vivo. mdpi.com The development of novel PET tracers is a key part of modern drug development and neuroscience research. nih.gov The piperidine scaffold has proven to be an excellent framework for designing PET tracers targeting the central nervous system (CNS). nih.govnih.gov
A critical step in developing a PET tracer is the chemical synthesis that incorporates the radioisotope, most commonly fluorine-18 (¹⁸F) or carbon-11 (¹¹C), into the target molecule. frontiersin.org The synthesis must be rapid, efficient, and produce a product of high purity and specific activity. For piperidine-based tracers, a common strategy involves synthesizing a precursor molecule that can be readily radiolabeled in the final step.
For example, the PET radioligand [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), designed for imaging sigma-1 receptors, is synthesized from a tosylate precursor. nih.govnih.gov The chemical method involves a nucleophilic substitution reaction where the [¹⁸F]fluoride ion displaces the tosylate leaving group on the ethyl chain attached to the piperidine nitrogen. This reaction efficiently incorporates the ¹⁸F isotope, yielding the final radiotracer for imaging studies. nih.gov Such radiolabeled probes allow researchers to track the distribution and binding of drugs in the body, providing invaluable information for drug development. nih.gov
Table 2: Examples of Piperidine-Based PET Tracers for Molecular Imaging This table is interactive. Click on the headers to sort.
| PET Tracer | Target | Isotope | Precursor Type |
|---|---|---|---|
| [¹⁸F]SFE | Sigma-1 Receptor | ¹⁸F | Ethylene tosylate |
| [¹⁸F]FPS | Sigma-1 Receptor | ¹⁸F | Propyl tosylate |
| [¹¹C]4DST | Cell Proliferation | ¹¹C | Thiothymidine derivative |
| [¹⁸F]AZ10419096 | 5-HT₁B Receptor | ¹⁸F | Des-fluoro precursor |
Data sourced from multiple studies on PET tracer development. nih.govnih.govfrontiersin.org
Ligand Optimization and Molecular Design Strategies
Ligand optimization is the process by which a lead compound is systematically modified to improve its desired properties, such as potency, selectivity, and metabolic stability. The this compound scaffold is frequently subjected to such optimization efforts in drug discovery programs.
Researchers employ various molecular design strategies to fine-tune the interaction of these ligands with their biological targets. A key approach involves exploring the structure-activity relationship (SAR), which links changes in a molecule's structure to changes in its biological activity. For piperidine-4-carboxamide derivatives, studies have shown that modifying the substituents on the amide nitrogen can dramatically impact affinity and selectivity for targets like the sigma-1 receptor. nih.govmolbnl.it
In a study aimed at improving sigma-1 receptor ligands, the N-benzylcarboxamide group of a lead compound was replaced with various other cyclic and linear moieties. nih.gov This led to the discovery of a tetrahydroquinoline derivative with very high affinity (Ki = 3.7 nM) and a 351-fold selectivity for the sigma-1 receptor over the sigma-2 subtype. nih.gov This demonstrates a successful ligand optimization strategy, where structural modifications to the core scaffold resulted in a compound with a significantly improved pharmacological profile. Similar strategies have been applied to develop piperidine carboxamide derivatives as inhibitors of other targets, including the TRPV1 receptor and various kinases. researchgate.netresearchgate.net
Table 3: Structure-Activity Relationship (SAR) of Piperidine-4-Carboxamide Derivatives as Sigma-1 Ligands This table is interactive. Click on the headers to sort.
| Compound | N-Amide Substituent | Piperidine N-Substituent | σ₁ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| Derivative 1 | Benzyl | 4-Chlorobenzyl | 14.3 | 112 |
| Derivative 2 | Cyclohexylmethyl | 4-Chlorobenzyl | 8.2 | 183 |
| 2k | Tetrahydroquinoline | 4-Chlorobenzyl | 3.7 | 351 |
| Derivative 4 | 3-Phenylpropyl | 4-Chlorobenzyl | 6.5 | 192 |
Data from a study on ligand optimization for sigma receptors. nih.gov
Refinement of Ligand Structures for Enhanced Specificity and Interaction Profiles
The refinement of ligand structures built upon the this compound core is a critical strategy for improving binding affinity and, more importantly, selectivity for a specific biological target over others. High target specificity is essential for minimizing off-target effects and creating safer therapeutics. This process involves making systematic chemical modifications to the parent molecule and evaluating how these changes affect its interaction with receptors.
One area where this has been extensively studied is in the development of ligands for sigma receptors (σ1 and σ2). In a notable study, researchers synthesized a series of piperidine-4-carboxamide derivatives to explore the impact of substitutions on the amide nitrogen atom. nih.gov By replacing the N-benzylcarboxamide group with various cyclic and linear moieties, the study aimed to enhance affinity for the σ1 receptor while preserving or increasing selectivity over the σ2 receptor. nih.gov
The research yielded significant findings, demonstrating that subtle structural changes can lead to dramatic shifts in binding profiles. For instance, the introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen and a tetrahydroquinoline group on the amide nitrogen resulted in a compound with exceptionally high affinity for the σ1 receptor and a remarkable selectivity ratio. nih.gov
Table 1: Impact of Structural Refinements on Sigma Receptor Affinity and Selectivity
| Compound | Substitution on Piperidine Nitrogen | Substitution on Amide Nitrogen | σ1 Affinity Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
|---|
| 2k | 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 | 351 |
This table illustrates the effects of specific chemical modifications on the piperidine-4-carboxamide scaffold, highlighting how structural refinement can lead to compounds with high affinity and selectivity for the σ1 receptor. nih.gov
This process of iterative refinement allows medicinal chemists to build a detailed understanding of the structure-activity relationship (SAR), mapping out the specific chemical features that govern molecular recognition at the target receptor. Such insights are invaluable for the rational design of new chemical entities with precisely tailored interaction profiles.
Bioisosteric Replacements within the Piperidine-Carboxamide Framework
Bioisosteric replacement is a cornerstone strategy in drug design used to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, enabling them to produce comparable biological effects. drughunter.com Within the this compound framework, this technique is employed to address challenges such as poor metabolic stability, low bioavailability, or off-target toxicity without compromising the compound's affinity for its intended target. drughunter.comnih.gov
The amide group within the piperidine-4-carboxamide structure is a common target for bioisosteric replacement. While crucial for forming hydrogen bonds with receptors, the amide bond can be susceptible to hydrolysis by metabolic enzymes. Replacing it can enhance the molecule's durability in the body.
Table 2: Common Bioisosteric Replacements for the Amide Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Mimics hydrogen bonding properties, enhances metabolic stability. drughunter.comnih.gov |
| Carboxamide (-CONH-) | 1,2,4-Triazole | Metabolically stable, can serve as a tertiary amide bioisostere within a rigid system. drughunter.com |
| Carboxamide (-CONH-) | Tetrazole | Can act as a carboxylic acid bioisostere, but its high acidity may reduce oral bioavailability. drughunter.com |
This table outlines common bioisosteric strategies applied in drug discovery, particularly relevant for modifying the carboxamide moiety in scaffolds like this compound to improve drug-like properties. drughunter.comnih.gov
By strategically applying bioisosteric replacements, researchers can fine-tune the properties of the this compound scaffold, transforming a promising lead compound into a viable drug candidate with an optimized balance of potency, selectivity, and pharmacokinetic performance.
Future Research Directions and Unexplored Avenues for 1 2 Phenylethyl Piperidine 4 Carboxamide
Novel Synthetic Methodologies
The development of innovative and efficient synthetic routes is paramount to advancing the study of 1-(2-Phenylethyl)piperidine-4-carboxamide and its derivatives. Key areas for future investigation include the adoption of green chemistry principles and the exploration of stereoselective synthesis to produce chiral analogs.
Conventional methods for the synthesis of piperidine-containing compounds often rely on multi-step procedures that can be resource-intensive and generate significant waste. The future of piperidine-carboxamide synthesis will likely see a significant shift towards more environmentally benign approaches. Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, represent a promising avenue. The development of MCRs for the synthesis of this compound could be catalyzed by biodegradable and reusable catalysts such as glutamic acid or sodium lauryl sulfate.
Another burgeoning area is the use of biocatalysis. Enzymes, such as immobilized lipases, offer high selectivity and operate under mild reaction conditions, significantly reducing the environmental impact of chemical synthesis. Research into enzymatic routes to produce the this compound core would be a significant step forward. Furthermore, the application of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, can offer improved safety, efficiency, and scalability, all key tenets of green chemistry.
| Green Chemistry Approach | Potential Advantages for Piperidine-Carboxamide Synthesis |
| Multi-Component Reactions (MCRs) | Reduced reaction steps, lower waste generation, increased efficiency. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. |
The introduction of chiral centers into the this compound scaffold could have a profound impact on its biological activity. Therefore, the development of enantioselective and diastereoselective synthetic methods is a critical area for future research. Asymmetric synthesis techniques, such as those employing chiral catalysts or auxiliaries, could be employed to produce specific stereoisomers of derivatized compounds.
Methodologies like diastereoselective epoxidation of a suitable piperidine (B6355638) precursor, followed by regioselective ring-opening, could introduce new stereocenters with high control. Similarly, hydroxy-directed reductions of unsaturated piperidine intermediates have shown promise in achieving high diastereoselectivity. The use of N-sulfinyl δ-amino β-ketoesters as chiral building blocks also presents a viable strategy for the asymmetric synthesis of functionalized piperidines. Exploring these and other stereoselective routes will be essential for elucidating the structure-activity relationships of chiral derivatives of this compound.
Advanced Computational and Experimental Integration
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel bioactive compounds. For this compound, this integrated approach can guide the design of new derivatives with enhanced properties.
Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activities of virtual libraries of this compound derivatives. QSAR models can identify key structural features that correlate with a desired biological effect, while molecular docking can predict the binding modes of these compounds with specific biological targets.
These in silico predictions can then be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The synthesized compounds would then be subjected to experimental assays to validate the computational predictions. This iterative cycle of computational design, chemical synthesis, and biological testing can lead to the rapid identification of lead compounds with optimized activity and selectivity.
| Computational Technique | Application in Drug Discovery |
| QSAR Modeling | Predicts biological activity based on chemical structure. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. |
| In Silico Screening | Virtually screens large libraries of compounds for potential activity. |
Exploration of Underexplored Derivatization Points
To fully harness the potential of the this compound scaffold, a systematic exploration of its various derivatization points is necessary. This includes modifications to the peripheral substituents and alterations to the core ring system itself.
Future research should focus on the systematic modification of the phenylethyl and carboxamide moieties. Substitutions on the phenyl ring of the phenylethyl group could modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of electron-withdrawing or electron-donating groups could influence metabolic stability and receptor binding affinity.
Development of High-Throughput Screening Techniques for Chemical Interactions
The comprehensive characterization of the chemical and biological interaction profile of this compound is a critical step in elucidating its therapeutic potential and mechanism of action. High-throughput screening (HTS) methodologies offer a powerful avenue to accelerate this process by enabling the rapid and systematic evaluation of the compound against a vast array of biological targets and in diverse cellular contexts. The development of bespoke HTS techniques tailored to this specific scaffold can unveil novel protein-ligand interactions, delineate signaling pathways, and identify potential off-target effects, thereby guiding future drug development efforts.
The evolution of HTS from traditional, low-throughput methods has been a pivotal advancement in pharmaceutical research, allowing for the screening of millions of compounds in a remarkably short period. brjac.com.br This is achieved through the integration of robotics, automated liquid handling systems, and sensitive detection methods. brjac.com.bryoutube.com For a compound like this compound, the application of HTS can be broadly categorized into target-based, cell-based, and label-free screening approaches.
Target-Based High-Throughput Screening Assays
Target-based screening remains a cornerstone of modern drug discovery, focusing on the interaction of a compound with a specific, isolated biological target, such as a receptor or an enzyme. rsc.org Given that piperidine derivatives are known to interact with a range of protein classes, including G protein-coupled receptors (GPCRs), ion channels, and kinases, a number of HTS assays can be envisioned for this compound. nih.govacs.orgmdpi.com
For potential GPCR targets, such as opioid or sigma receptors, fluorescence-based assays are a common HTS format. nih.govnih.govnih.gov These can include competitive binding assays using a fluorescently labeled ligand that competes with this compound for binding to the receptor. nih.gov Another approach is the use of functional assays that measure downstream signaling events upon receptor activation, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP). nih.gov
Should this compound be investigated for effects on enzyme activity, such as kinases, a variety of biochemical assays are available. acs.orgresearchgate.net These often employ fluorescence or luminescence as a readout to measure the consumption of a substrate or the formation of a product. acs.orgresearchgate.net For instance, a kinase activity assay could quantify the phosphorylation of a substrate in the presence and absence of the compound.
Interactive Table of Potential Target-Based HTS Assays
| Assay Type | Principle | Potential Targets for this compound | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. | GPCRs, Kinases | Homogeneous (no-wash) format, sensitive. | Requires a fluorescent probe, potential for assay interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | GPCRs, Protein-protein interactions | High sensitivity, low background, robust. | Requires labeled components, complex assay development. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect the presence of a specific substance. | Kinases (substrate phosphorylation), Cytokine receptors | High specificity, well-established. | Multiple wash steps, lower throughput than homogeneous assays. |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor. merckmillipore.com | GPCRs, Ion channels | High sensitivity, direct measure of binding affinity. | Use of radioactive materials, requires separation of bound and free ligand. |
Cell-Based High-Throughput Screening Assays
While target-based assays are invaluable for understanding direct molecular interactions, cell-based assays provide a more physiologically relevant context by evaluating the effects of a compound on intact cells. broadinstitute.org These assays can provide insights into a compound's cell permeability, cytotoxicity, and its impact on cellular signaling pathways.
For this compound, cell-based HTS could involve reporter gene assays, where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase or green fluorescent protein. promega.com For example, if the compound is hypothesized to modulate a specific GPCR, a cell line could be engineered to express this receptor and a reporter gene linked to a downstream signaling element. nih.gov
Phenotypic screening is another powerful cell-based HTS approach that does not rely on a pre-defined molecular target. biocompare.com In this strategy, large compound libraries are screened for their ability to induce a desired phenotypic change in cells, such as inhibiting cancer cell proliferation or promoting neuronal differentiation. High-content imaging systems can be employed to quantify these changes across thousands of wells.
Label-Free High-Throughput Screening Technologies
A significant advancement in HTS is the development of label-free technologies, which obviate the need for radioactive, fluorescent, or enzymatic labels that can sometimes interfere with the molecular interactions being studied. nih.gov These techniques often measure intrinsic biophysical properties of molecules and their interactions.
Affinity Selection-Mass Spectrometry (AS-MS) has emerged as a powerful label-free HTS tool for identifying small molecule binders to a target protein from complex mixtures. frontiersin.orgnih.govvirscidian.com In a typical AS-MS experiment, this compound could be incubated with a target protein, and techniques like size exclusion chromatography or ultrafiltration would be used to separate the protein-ligand complexes from unbound compound. nih.gov Mass spectrometry is then used to identify the bound molecules. frontiersin.orgnih.gov A key advantage of AS-MS is its ability to screen compound libraries in a pooled format, significantly increasing throughput. virscidian.com
Surface Plasmon Resonance (SPR) is another label-free technology that can be adapted for HTS. sartorius.com SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind to or dissociate from an immobilized ligand or target. biocompare.comsartorius.com This allows for the real-time monitoring of binding kinetics and affinity. While traditionally a lower-throughput technique, advances in instrumentation have enabled higher-throughput SPR screening.
Interactive Table of Label-Free HTS Technologies
| Technology | Principle | Application for this compound | Advantages | Disadvantages |
| Affinity Selection-Mass Spectrometry (AS-MS) | Separation of protein-ligand complexes from unbound compounds followed by mass spectrometric identification of the bound ligand. frontiersin.orgnih.gov | Unbiased screening against a wide range of protein targets to identify novel interactions. | No labeling required, can screen mixtures of compounds, identifies direct binding. nih.gov | Does not directly provide functional information, can be complex to set up. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. sartorius.com | Characterization of binding kinetics and affinity to known or suspected protein targets. | Real-time data, provides kinetic information (on- and off-rates). | Requires immobilization of one binding partner, can have throughput limitations. biocompare.com |
| Bio-layer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. sartorius.com | Similar to SPR, for kinetic and affinity characterization. | High throughput, tolerant of crude samples. | Lower sensitivity compared to SPR for some applications. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of two molecules. | Thermodynamic characterization of binding interactions. | Provides a complete thermodynamic profile of binding. | Low throughput, requires larger amounts of sample. |
The continued development and application of these diverse high-throughput screening techniques will be instrumental in mapping the interactome of this compound. By combining the strengths of target-based, cell-based, and label-free approaches, researchers can build a comprehensive understanding of its biological activities and pave the way for its potential therapeutic applications.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.4–2.8 ppm for axial protons) and phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
Methodological Note : For crystallography, grow single crystals via slow evaporation in ethanol/water (3:1) to determine absolute stereochemistry .
How can the compound’s pharmacokinetic profile be improved for in vivo neuroprotection studies?
Advanced Research Question
Optimize bioavailability through:
- Prodrug modification : Introduce ester groups (e.g., ethyl carbamate) to enhance blood-brain barrier permeability, which hydrolyze in vivo to the active carboxamide .
- Lipophilicity adjustment : Calculate logP values (e.g., using ChemAxon) and aim for 2–3 to balance solubility and membrane penetration .
Supporting Data : A 2021 study achieved 40% higher brain concentration in murine models using a pivaloyloxymethyl prodrug derivative .
What experimental design (DoE) approaches optimize reaction conditions for scaled synthesis?
Methodological Guidance
Apply factorial design to minimize trials while maximizing data robustness:
Factors : Temperature, catalyst loading, solvent ratio.
Response variables : Yield, purity.
Analysis : Use ANOVA to identify significant factors and JMP software to model optimal conditions .
Example : A 2016 study reduced optimization time by 60% using a 2³ factorial design to prioritize temperature and catalyst effects .
How does stereochemistry influence the compound’s biological activity?
Advanced Research Question
The piperidine ring’s conformation (chair vs. boat) and substituent orientation (axial vs. equatorial) critically affect receptor binding. For example:
- Equatorial 2-phenylethyl group : Enhances AChE inhibition by aligning with the catalytic triad .
- Cis vs. trans isomers : Separated via chiral HPLC (e.g., Chiralpak AD-H column) and tested for activity divergence .
Recommendation : Use circular dichroism (CD) to correlate stereochemistry with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
